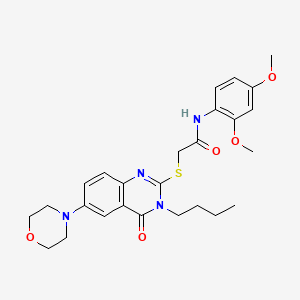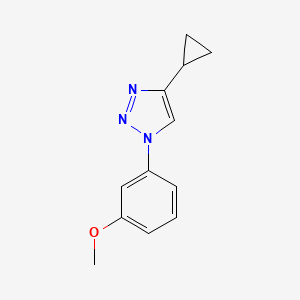![molecular formula C13H13FN2O B2579976 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-fluoropyridin-3-yl)methanone CAS No. 2319804-21-0](/img/structure/B2579976.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-fluoropyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-fluoropyridin-3-yl)methanone” is a compound that has been mentioned in the context of the crystal structure of KRAS G12D . It’s also related to the compound MRTX1133, a noncovalent, potent, and selective KRAS G12D inhibitor .
Molecular Structure Analysis
The molecular structure of this compound is related to the crystal structure of KRAS G12D . The compound is part of a larger molecule that binds to KRAS G12D .Scientific Research Applications
Chemical Synthesis and Molecular Rearrangements
Research in chemical synthesis and molecular rearrangements involving similar bicyclic structures has shown promising methodologies for creating novel compounds. For example, stereoselective syntheses of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, including processes involving Selectfluor and Deoxo-Fluor for rearrangements and ring openings, demonstrate the chemical versatility of related azabicyclo structures (Krow et al., 2004).
Anti-influenza Virus Activity
Compounds with unique amine moieties, structurally related to the bicyclic frameworks, have been investigated for their anti-influenza virus activities. One such study describes the synthesis and evaluation of tricyclic compounds showing potent anti-influenza A virus activity, highlighting the potential for developing novel antiviral agents from such structures (Oka et al., 2001).
Antibacterial Activity
The synthesis of novel (3-(4-substitutedphenylamino)-8-azabicyclo(3.2.1)oct-8yl)-phenyl-methanone derivatives and their evaluation for antibacterial activity further underscore the relevance of bicyclic compounds in the search for new antibacterial agents. These studies indicate significant in vitro activities, suggesting a promising avenue for the development of new antibiotics (Reddy et al., 2011).
Synthetic Methodologies for Natural Product Analogues
The exploration of synthetic methodologies for creating highly functionalized azabicyclo[3.2.1]octane moieties, as seen in studies on the conversion of 3-hydroxy-4-pyrones to methoxy-oxidopyridinium ylides and subsequent cycloadditions, illustrates the compound's potential in synthesizing natural and non-natural tropane alkaloids. Such research opens pathways for the synthesis of complex molecules with potential biological activities (Rumbo et al., 1996).
Mechanism of Action
The compound is related to MRTX1133, which is a noncovalent, potent, and selective KRAS G12D inhibitor . KRAS G12D is a common oncogenic KRAS mutation and a promising target for the treatment of solid tumors . The compound was discovered through an extensive structure-based activity improvement and shown to be efficacious in a KRAS G12D mutant xenograft mouse tumor model .
properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(5-fluoropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-10-6-9(7-15-8-10)13(17)16-11-2-1-3-12(16)5-4-11/h1-2,6-8,11-12H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYRLLJGXJSTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



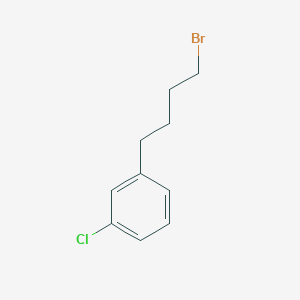
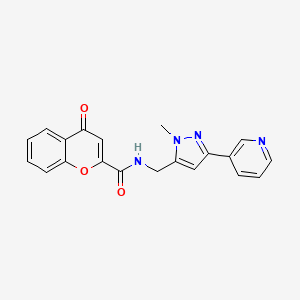

![N-butyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2579904.png)
![2-hydroxy-5-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]benzoic Acid](/img/structure/B2579906.png)
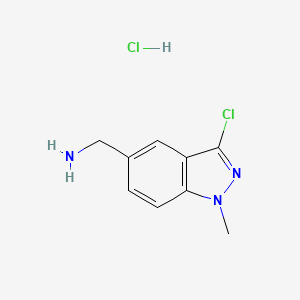

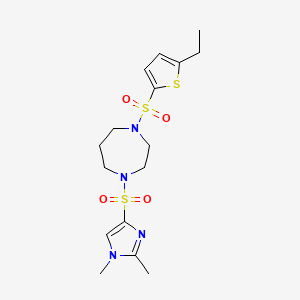
![4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2579911.png)

